BenchChemオンラインストアへようこそ!

(2-amino-1-(1H-benzo[d]imidazol-2-yl)indolizin-3-yl)(4-ethylphenyl)methanone

Structure-Activity Relationship High-Throughput Screening Chemoproteomics

This 4-ethylphenyl-substituted 2-amino-3-aroyl-1-(2-benzimidazolyl)indolizine is a precise hydrophobic-pocket probe and competent cyclocondensation substrate for constructing annulated tetracyclic systems. The benzylic methylene of the 4-ethyl group provides a chemically accessible handle for late-stage oxidation or halogenation—absent in phenyl or methoxy analogs—enabling further derivatization without de novo synthesis. Its documented inactive status against RMI-FANCM, SSB-PriA, and LDH in PubChem qHTS screens positions it as a structurally matched inactive control for phenotypic screening campaigns. Choose this specific analog to avoid the substitution-dependent variability that makes generic interchange scientifically risky.

Molecular Formula C24H20N4O
Molecular Weight 380.451
CAS No. 919063-80-2
Cat. No. B2710112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-amino-1-(1H-benzo[d]imidazol-2-yl)indolizin-3-yl)(4-ethylphenyl)methanone
CAS919063-80-2
Molecular FormulaC24H20N4O
Molecular Weight380.451
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C4=NC5=CC=CC=C5N4)N
InChIInChI=1S/C24H20N4O/c1-2-15-10-12-16(13-11-15)23(29)22-21(25)20(19-9-5-6-14-28(19)22)24-26-17-7-3-4-8-18(17)27-24/h3-14H,2,25H2,1H3,(H,26,27)
InChIKeyYWZGTCZLNCSZQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

919063-80-2: A Specialized Benzimidazole-Indolizine Hybrid Building Block for Advanced Heterocyclic Library Synthesis


The compound (2-amino-1-(1H-benzo[d]imidazol-2-yl)indolizin-3-yl)(4-ethylphenyl)methanone (CAS 919063-80-2, PubChem CID 42558392) is a synthetic small molecule belonging to the 2-amino-3-aroyl-1-(2-benzimidazolyl)indolizine class [1]. It features a fused indolizine core substituted with a 2-benzimidazole moiety at position 1, a primary amine at position 2, and a 4-ethylbenzoyl group at position 3 [2]. The core scaffold was originally described by Khoroshilov et al. (2008) as a versatile intermediate for constructing tetracyclic indolizino-pyrimido-benzimidazole systems with potential biological relevance [1]. This specific analog, with its 4-ethylphenyl substitution, is primarily supplied as a research-grade chemical (≥95% purity) for drug discovery and chemical biology applications [2].

Why In-Class Substitution of 919063-80-2 Risks Experimental Divergence in Indolizine-Based Probe Development


Within the 2-amino-3-aroyl-1-(2-benzimidazolyl)indolizine chemotype, the nature of the 3-aroyl substituent critically governs both the scope for downstream cyclocondensation reactions and the compound's physicochemical and biological profile [1]. The foundational Khoroshilov et al. (2008) synthesis demonstrates that the 3-aroyl group directly participates in the formation of annulated pyrimido-benzimidazole products, meaning a switch from a 4-ethylphenyl to a phenyl or 4-methoxyphenyl analog can alter reaction kinetics, regioselectivity, and final product geometry [1]. Furthermore, PubChem screening data reveal that even in the absence of dramatic potency shifts, substituent changes modulate bioactivity fingerprints: CAS 919063-80-2 shows a quantifiable but non-overlapping pattern of target engagement in high-throughput screens compared to structurally related congeners [2]. These substitution-dependent differences make generic interchange scientifically risky for projects requiring precise structure-activity correlation or reproducible synthetic building block performance.

Quantitative Differentiation Evidence for (2-amino-1-(1H-benzo[d]imidazol-2-yl)indolizin-3-yl)(4-ethylphenyl)methanone (919063-80-2)


Differential Bioactivity Fingerprint vs. Closest Structural Analogs in PubChem HTS Screens

PubChem bioassay data for CID 42558392 documents a measurable IC50 of 0.79 µM in a primary qHTS assay for Foot-and-Mouth Disease Virus antivirals, and a potency measurement of 11.22 µM in a human arachidonate 12S-lipoxygenase (ALOX12) confirmatory assay [1]. In contrast, the closest available analog, the unsubstituted phenyl derivative (CID 42558390, CAS 919247-43-1), tested concurrently in the same ALOX12 assay and returned an Activity Value of 10.00 µM (a 1.22 µM difference). In the qHTS antiviral assay, the 4-ethyl analog exhibited 0.79 µM potency compared to the phenyl analog's 0.50 µM, a shift of 0.29 µM (1.58-fold).

Structure-Activity Relationship High-Throughput Screening Chemoproteomics

Selective Inactivity Fingerprint Distinguishes 4-Ethyl Analog from In-Class Congeners in DNA Repair and Metabolic Enzyme Screens

Compound 919063-80-2 was profiled in the PubChem qHTS panel and designated 'Inactive' against the RMI-FANCM (MM2) protein-protein interaction, the SSB-PriA antibiotic-resistant target, and human lactate dehydrogenase, alongside an 'Inconclusive' designation for the KDM5B histone demethylase assay [1]. This negative selectivity pattern is distinct from that of the 4-methoxyphenyl analog (3b from Khoroshilov 2008), which, based on the established literature of methoxy-substituted indolizines, commonly displays engagement with cytochrome P450 isoforms and COX-2, representing a different off-target liability profile [2].

Selectivity Profiling Off-Target Screening Target Engagement

Enhanced Lipophilicity and Synthetic Tractability Compared to Unsubstituted Phenyl Analog

The 4-ethyl substituent on the benzoyl group of 919063-80-2 increases the calculated logP by approximately 0.8 log units (AlogP: 4.87) compared to the unsubstituted phenyl analog (CID 42558390, AlogP: 4.07), as computed from PubChem property data [1]. This enhanced lipophilicity directly impacts the compound's utility as a synthetic building block for tetracyclic annulation: the Khoroshilov 2008 synthesis demonstrates that the 3-aroyl group is retained during cyclocondensation with acetic anhydride or formic acid to form indolizino[2',1':4,5]pyrimido[1,6-a]benzimidazoles, meaning the physicochemical character of the final polycyclic product is pre-determined by the choice of starting aroyl substituent [2]. The 4-ethylphenyl variant thus enables access to a unique lipophilicity range in the final product that is inaccessible from the phenyl or 4-methoxy starting materials.

Physicochemical Properties Lipophilicity Synthetic Chemistry

Unique Scaffold for Tetracyclic Annulation: Positional Reactivity Determined by 3-Aroyl Substitution Pattern

The Khoroshilov synthetic methodology (2008) establishes that 2-amino-3-aroyl-1-(2-benzimidazolyl)indolizines undergo regioselective cyclocondensation with acetic anhydride or formic acid to yield indolizino[2′,1′:4,5]pyrimido[1,6-a]benzimidazoles [1]. The reaction proceeds via participation of the 2-amino group and the carbonyl of the 3-aroyl substituent, meaning the electronic and steric nature of the para-substituent on the aroyl group directly influences cyclization rate and regiochemical outcome. The 4-ethyl group, being electron-donating (+I) and moderately bulky (Taft Es = -0.07), occupies an intermediate position between the electron-rich 4-methoxy (Es = -0.55, +M) and the electronically neutral phenyl (Es = 0.00). This positions 919063-80-2 as a mechanistically distinct entry point for generating tetracyclic libraries that cannot be replicated by either the phenyl or methoxy analogs.

Heterocyclic Chemistry Cyclocondensation Scaffold Diversity

Recommended Application Scenarios for 919063-80-2 Based on Verified Evidence


SAR Probe for Mapping Lipophilic Tolerance in Indolizine-Binding Pockets

The 0.8 AlogP increase relative to the unsubstituted phenyl analog, combined with the documented differential bioactivity in ALOX12 and antiviral HTS screens, makes 919063-80-2 a precise tool for probing hydrophobic pocket requirements in target proteins without introducing the hydrogen-bond donor/acceptor capacity of the 4-methoxy variant [1].

Building Block for Tetracyclic Indolizino-pyrimido-benzimidazole Libraries with Tailored Lipophilicity

As demonstrated by Khoroshilov et al. (2008), 919063-80-2 is a competent substrate for cyclocondensation to form annulated tetracyclic systems [2]. The 4-ethyl substituent provides a distinct logP window in the final product that cannot be achieved with phenyl or methoxy starting materials, enabling systematic library expansion into higher lipophilicity space.

Negative Control Profiling in DNA Repair and Metabolic Enzyme Panels

The compound's documented inactive status against RMI-FANCM, SSB-PriA, and LDH in PubChem qHTS screens positions it as a selectivity control for projects aiming to avoid pleiotropic enzyme inhibition [1]. Its use as a structurally matched inactive control can strengthen the interpretation of phenotypic screening campaigns.

Starting Material for Late-Stage C-H Functionalization at the 4-Ethyl Position

The benzylic methylene of the 4-ethyl group offers a chemically accessible handle for late-stage oxidation or halogenation that is absent in the phenyl or methoxy analogs. This enables further derivatization of the tetracyclic products without requiring de novo synthesis, a practical advantage for medicinal chemistry optimization.

Quote Request

Request a Quote for (2-amino-1-(1H-benzo[d]imidazol-2-yl)indolizin-3-yl)(4-ethylphenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.